molecular formula C10H12Cl6N2O2 B4038706 2,5-dimethyl-1,4-bis(trichloroacetyl)piperazine

2,5-dimethyl-1,4-bis(trichloroacetyl)piperazine

Cat. No.: B4038706
M. Wt: 404.9 g/mol
InChI Key: DFWWAUISPIKNDO-UHFFFAOYSA-N
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Description

2,5-dimethyl-1,4-bis(trichloroacetyl)piperazine is a useful research compound. Its molecular formula is C10H12Cl6N2O2 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.900044 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

A study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed significant antibacterial and cytotoxic activities. The compounds exhibited potent antibacterial efficacies against E. coli, S. aureus, and S. mutans, with one compound showing superior biofilm inhibition activities compared to Ciprofloxacin. Additionally, these compounds demonstrated effective inhibitory activities against MurB enzyme, suggesting potential applications in targeting bacterial biofilms and related infections (Mekky & Sanad, 2020).

Antimicrobial and Hypoglycemic Activities

Research on N-(1-Adamantyl)carbothioamide derivatives, including interactions with compounds like 1,4-bis(chloroacetyl)piperazine, showed potent antibacterial activity against various microorganisms and demonstrated significant oral hypoglycemic activity in diabetic rats. These findings highlight the potential of such derivatives in developing antimicrobial agents and treatments for diabetes (Al-Abdullah et al., 2015).

Neuroprotection and Alzheimer's Disease Treatment

A compound designed for neuroprotective treatment in Alzheimer's disease, SP-04, demonstrated multi-target therapeutic effects, including acetylcholinesterase inhibition, antioxidant properties, and protection against Ab42 toxicity. This suggests a novel therapeutic strategy for Alzheimer's treatment by utilizing compounds that offer a multi-target approach (Lecanu et al., 2010).

Antiproliferative Activity Against Cancer Cells

A study on mono- and bis(dimethylpyrazolyl)-s-triazine derivatives targeting EGFR/PI3K/AKT/mTOR signaling cascades showed promising antiproliferative activity against several cancer cell lines, indicating potential applications in cancer therapy (Shawish et al., 2022).

Synthesis of Medicinal Intermediates

1,4-N,N-substituted piperazines, important medicinal intermediates, have been synthesized, illustrating the role of similar compounds in the preparation of pharmaceuticals (Weiliang, 2008).

Properties

IUPAC Name

2,2,2-trichloro-1-[2,5-dimethyl-4-(2,2,2-trichloroacetyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl6N2O2/c1-5-3-18(8(20)10(14,15)16)6(2)4-17(5)7(19)9(11,12)13/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWWAUISPIKNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C(Cl)(Cl)Cl)C)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.